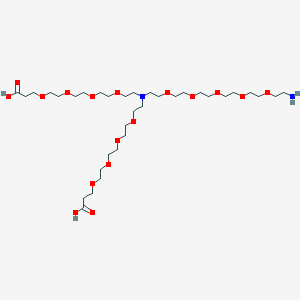

N-(Amino-PEG5)-N-bis(PEG4-acid)

Descripción

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H68N2O17/c35-3-9-43-15-21-49-27-31-53-32-30-52-24-18-46-12-6-36(4-10-44-16-22-50-28-25-47-19-13-41-7-1-33(37)38)5-11-45-17-23-51-29-26-48-20-14-42-8-2-34(39)40/h1-32,35H2,(H,37,38)(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCUTCGBTWNNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCOCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68N2O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

776.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Architecture of Stealth: A Technical Guide to the Physicochemical Properties of Branched PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery and bioconjugation, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools for enhancing the therapeutic efficacy of molecules. While linear PEG has been the traditional choice, branched PEG architectures are emerging as a superior alternative, offering unique physicochemical properties that translate into significant pharmacological advantages. This technical guide provides an in-depth exploration of the core physicochemical properties of branched PEG linkers, offering a comparative analysis with their linear counterparts, detailed experimental methodologies for their characterization, and a visual representation of their functional implications.

Core Physicochemical Properties: A Comparative Analysis

The distinct three-dimensional structure of branched PEG linkers, characterized by multiple polymer chains radiating from a central core, fundamentally influences their behavior in solution and in biological systems.[] These properties are critical in the design of long-circulating drug carriers, protein-drug conjugates, and nanoparticles.[2][3]

Hydrodynamic Radius and Molecular Shape

A key differentiator between linear and branched PEGs of the same molecular weight is their hydrodynamic radius (R_h). Branched PEGs typically exhibit a more compact, globular structure, resulting in a smaller hydrodynamic radius compared to their linear analogs.[4][5] This compactness has profound implications for renal clearance, as a smaller size can delay filtration by the kidneys, thereby extending circulation half-life.[] However, it is important to note that some studies have shown no significant difference in the viscosity radii of proteins conjugated with linear versus branched PEGs of the same total molecular weight.[6] The hydrodynamic radii of both linear and branched polymers increase with molecular weight.[4]

Table 1: Comparative Hydrodynamic Radii of Linear vs. Branched PEG

| PEG Type | Molecular Weight (kDa) | Hydrodynamic Radius (R_h), nm | Reference(s) |

| Linear | 20 | 7.36 ± 0.199 | [4] |

| 4-arm Branched | 20 | 6.827 ± 0.088 | [4] |

| Linear | 40 | 9.580 ± 0.354 | [4] |

| 4-arm Branched | 40 | 9.251 ± 0.398 | [4] |

| Linear | 10 | ~2.8 | [7] |

| Branched (Dextran) | 10 | ~1.8 | [7] |

Note: The hydrodynamic radius can be influenced by factors such as aggregation, as seen with an eight-arm 20 kDa PEG in one study.[4]

Solubility

Branched PEGs generally exhibit increased solubility in both aqueous and organic solvents compared to linear PEGs of equivalent molecular weight.[] This enhanced solubility is attributed to their more compact and globular structure, which presents a larger surface area for hydration.[] This property is particularly advantageous for formulating poorly soluble drugs. Multi-arm PEGs can also be used to improve the solubility of hydrophobic drugs.[8]

Viscosity

The viscosity of polymer solutions is highly dependent on the size and shape of the polymer molecules.[9] Due to their more compact conformation, solutions of branched PEG linkers typically exhibit lower intrinsic viscosity compared to solutions of linear PEGs of the same molecular weight.[7] This can be a significant advantage in the formulation of high-concentration drug products, where maintaining a low viscosity is crucial for injectability.

Polydispersity Index (PDI)

The polydispersity index (PDI) is a measure of the distribution of molecular weights in a given polymer sample. A PDI value closer to 1.0 indicates a more uniform and homogeneous population of molecules. Commercially available 4-arm PEGs can have a PDI in the range of 1.02-1.05, indicating a narrow molecular weight distribution.[10] Characterization techniques such as size-exclusion chromatography (SEC) are crucial for determining the PDI of PEG linkers.[11]

Impact on Protein Binding and Pharmacokinetics

The architecture of PEGylation significantly impacts interactions with biological components. The dense, brush-like configuration of branched PEG on a nanoparticle surface provides superior steric hindrance, leading to a more significant reduction in protein adsorption compared to linear PEG coatings.[2][3] This "stealth" effect reduces opsonization and uptake by the reticuloendothelial system (RES), thereby prolonging circulation time.[] Studies have shown that nanoparticles coated with branched PEG exhibit enhanced stability in serum.[3] Furthermore, the unique structure of branched PEGs can help to evade the accelerated blood clearance (ABC) phenomenon that is sometimes observed with repeated injections of PEGylated nanocarriers.[12]

Experimental Protocols for Characterization

Accurate characterization of the physicochemical properties of branched PEG linkers is essential for quality control and for understanding their in vivo behavior. The following are detailed methodologies for key experiments.

Determination of Hydrodynamic Radius by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in a solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic radius is calculated using the Stokes-Einstein equation.[13]

Methodology:

-

Sample Preparation:

-

Dissolve the branched PEG linker or PEGylated conjugate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-2 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter to remove any dust or large aggregates.

-

-

Instrument Setup:

-

Use a DLS instrument equipped with a laser light source and a photodetector.

-

Set the measurement temperature (e.g., 25 °C).

-

Enter the viscosity and refractive index of the solvent at the measurement temperature.

-

-

Data Acquisition:

-

Pipette the filtered sample into a clean cuvette.

-

Place the cuvette in the instrument and allow it to equilibrate for at least 5 minutes.

-

Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.

-

-

Data Analysis:

-

The instrument software will calculate the intensity-weighted size distribution.

-

The peak of this distribution represents the mean hydrodynamic radius of the sample.

-

The polydispersity index (PDI) from DLS provides an indication of the width of the size distribution.

-

Molecular Weight and Polydispersity Analysis by Size Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their hydrodynamic volume in solution.[14] Larger molecules elute earlier from the column, while smaller molecules penetrate the pores of the stationary phase and elute later. When coupled with detectors like multi-angle light scattering (MALS) and differential refractive index (dRI), SEC can provide absolute molecular weight and PDI without the need for column calibration with standards.[15]

Methodology:

-

System Setup:

-

Sample Preparation:

-

Dissolve the branched PEG linker or conjugate in the mobile phase to a concentration of approximately 2-5 mg/mL.

-

Filter the sample through a 0.22 µm filter.

-

-

Chromatographic Run:

-

Set the flow rate (e.g., 0.5 mL/min).[11]

-

Inject the sample onto the column.

-

Collect data from all detectors.

-

-

Data Analysis:

-

Use the data from the MALS and dRI detectors to calculate the absolute molecular weight at each elution volume.

-

The weight-average molecular weight (Mw), number-average molecular weight (Mn), and PDI (Mw/Mn) are determined from the analysis of the entire elution peak.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. For branched PEG, ¹H NMR and ¹³C NMR can confirm the presence of the core structure, the repeating ethylene (B1197577) glycol units, and the terminal functional groups.[16][17][18][19]

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the branched PEG linker in a suitable deuterated solvent (e.g., D₂O, CDCl₃).

-

Add a small amount of a reference standard (e.g., TMS) if required.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Typical experiments include standard 1D ¹H and ¹³C acquisitions, as well as 2D correlation experiments (e.g., COSY, HSQC) for more complex structures.

-

-

Spectral Analysis:

-

¹H NMR: Identify the characteristic signals for the ethylene glycol protons (-(CH₂CH₂O)n-) typically around 3.6 ppm. Signals from the core molecule and terminal functional groups will appear at distinct chemical shifts. The ratio of the integrals of these signals can be used to estimate the degree of polymerization and confirm the structure.[16]

-

¹³C NMR: The main signal for the repeating ethylene glycol units appears around 70 ppm. Signals from the carbon atoms of the core and terminal groups will be diagnostic for the specific branched structure.

-

Intrinsic Viscosity Measurement by Dilute Solution Viscometry

Principle: Dilute solution viscometry measures the increase in viscosity of a solvent upon the addition of a polymer.[20][21] The intrinsic viscosity, [η], is a measure of the contribution of a single polymer molecule to the viscosity of the solution and is related to the polymer's molecular weight and conformation through the Mark-Houwink equation.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of the branched PEG linker in a suitable solvent (e.g., water, toluene) at a known concentration.

-

Prepare a series of dilutions of the stock solution.

-

-

Viscosity Measurement:

-

Use a capillary viscometer, such as an Ubbelohde viscometer, maintained at a constant temperature.

-

Measure the efflux time of the pure solvent (t₀) and the efflux time of each polymer solution (t).

-

-

Data Analysis:

-

Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1).

-

Calculate the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c), where c is the concentration.

-

Plot both the reduced viscosity and the inherent viscosity against concentration.

-

Extrapolate the plots to zero concentration. The y-intercept of both plots should converge to the intrinsic viscosity [η].[20]

-

Visualizing Functional Relationships and Workflows

The synthesis, characterization, and functional advantages of branched PEG linkers can be represented through logical diagrams.

Caption: Workflow for the synthesis and characterization of branched PEG linkers.

Caption: Physicochemical properties of branched vs. linear PEG and their impact.

Caption: Branched PEGylation enhances nanoparticle performance in drug delivery.

Conclusion

Branched PEG linkers offer a compelling set of physicochemical properties that can be leveraged to overcome many of the challenges in drug delivery and bioconjugation. Their compact structure, enhanced solubility, and superior ability to shield surfaces from protein interactions translate into improved pharmacokinetic profiles and potentially greater therapeutic efficacy. A thorough understanding and characterization of these properties, using the experimental protocols outlined in this guide, are critical for the rational design and successful development of next-generation therapeutics. The continued exploration of novel branched architectures will undoubtedly unlock further opportunities to fine-tune the performance of complex drug modalities.

References

- 2. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of Molecular Size on the Retention of Polymeric Nanocarrier Diagnostic Agents in Breast Ducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nofamerica.com [nofamerica.com]

- 9. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 10. creativepegworks.com [creativepegworks.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Branched PEG-modification: A new strategy for nanocarriers to evade of the accelerated blood clearance phenomenon and enhance anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 14. Size-exclusion chromatography (SEC) of branched polymers and polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitation of polyethylene glycol by size exclusion chromatography with charged aerosol, differential refractive index, and multi-angle light scattering detectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Intrinsic Viscosity Determination | Anton Paar Wiki [wiki.anton-paar.com]

- 21. pslc.ws [pslc.ws]

Technical Guide: N-(Amino-PEG5)-N-bis(PEG4-acid) for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the heterobifunctional linker, N-(Amino-PEG5)-N-bis(PEG4-acid), a critical component in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This document outlines its chemical properties, provides detailed experimental protocols for its use, and illustrates its role in targeted drug delivery.

Core Properties and Specifications

N-(Amino-PEG5)-N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) derivative designed with a central primary amine and two terminal carboxylic acid functional groups. This unique architecture allows for the covalent attachment of up to two molecules of interest, such as cytotoxic drugs, to a primary biomolecule, like an antibody, thereby increasing the drug-to-antibody ratio (DAR) in a controlled manner.[1] The hydrophilic PEG spacers enhance the solubility and stability of the resulting conjugate and can improve its pharmacokinetic profile.

A summary of its key quantitative data is presented in the table below.

| Property | Value | References |

| CAS Number | 2093152-86-2 | [1][][3][4] |

| Molecular Weight | ~776.9 g/mol | [1][][5] |

| Molecular Formula | C34H68N2O17 | [1][][5] |

| Purity | ≥95% | [3] |

| Appearance | Liquid | |

| Functional Groups | 1 x Primary Amine, 2 x Carboxylic Acid | [3] |

Role in Antibody-Drug Conjugate (ADC) Development

The primary application of N-(Amino-PEG5)-N-bis(PEG4-acid) is in the construction of ADCs.[3] Its heterobifunctional nature allows for a sequential conjugation strategy. First, the primary amine of the linker can be coupled to a biomolecule, typically an antibody. Subsequently, the two terminal carboxylic acid groups are available to be conjugated to a payload, such as a cytotoxic drug. This approach facilitates the creation of ADCs with a defined and higher drug loading, which can be crucial for therapeutic efficacy.

Below is a diagram illustrating the conceptual workflow of using this linker to create an ADC and its mechanism of action.

References

- 1. Design and Validation of Linkers for Site-Specific Preparation of Antibody-Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 5. precisepeg.com [precisepeg.com]

The Strategic Advantage of N-(Amino-PEG5)-N-bis(PEG4-acid) in PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional inhibition to induce the degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety. Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG)-based linkers have gained prominence for their ability to impart favorable physicochemical properties. This technical guide delves into the specific advantages of a unique branched PEG linker, N-(Amino-PEG5)-N-bis(PEG4-acid) , in the synthesis and performance of PROTACs.

Core Advantages of PEGylation in PROTACs

PROTACs, by their nature, are often large and complex molecules that can violate traditional drug-like properties, such as Lipinski's "rule of five"[1]. This presents challenges in achieving optimal drug metabolism and pharmacokinetic (DMPK) properties[1][2][3]. The incorporation of PEG chains into the linker is a key strategy to mitigate these challenges.

PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a compelling set of advantages:

-

Enhanced Solubility and Hydrophilicity: The hydrophilic nature of the PEG backbone significantly improves the aqueous solubility of the PROTAC molecule[4][5][6][7]. This is crucial for formulation, administration, and overall bioavailability.

-

Improved Pharmacokinetics (PK): PEGylation can shield the PROTAC from enzymatic degradation and reduce renal clearance, thereby extending its circulation half-life[7]. Strategic modifications to the linker play a major role in the overall DMPK profile of the PROTAC[1][2][8].

-

Optimized Ternary Complex Formation: The flexibility and length of the PEG linker are critical for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase[9][10]. A linker that is too short may cause steric hindrance, while one that is too long can lead to unproductive binding[11].

-

Biocompatibility: PEG is well-recognized for its non-immunogenic properties, reducing the risk of an adverse immune response[7].

N-(Amino-PEG5)-N-bis(PEG4-acid): A Branched Linker with Unique Potential

N-(Amino-PEG5)-N-bis(PEG4-acid) is a heterobifunctional, branched PEG linker. Its unique structure, featuring a central amino group and two terminal carboxylic acid groups, offers distinct advantages for PROTAC synthesis and function.

Chemical Structure:

Diagram of the general structure of N-(Amino-PEG5)-N-bis(PEG4-acid). Note that the exact connectivity may vary, but this represents the functional components.

The branched nature of this linker provides a three-dimensional scaffold that can influence the spatial orientation of the protein of interest (POI) and E3 ligase ligands. This can be particularly advantageous in cases where a specific geometric arrangement is required for optimal ubiquitination and subsequent degradation. The presence of two carboxylic acid groups also opens up possibilities for creating trivalent or dual-targeting PROTACs.

Quantitative Data Summary

While specific quantitative data for PROTACs synthesized using N-(Amino-PEG5)-N-bis(PEG4-acid) is not extensively available in the public domain, the following tables provide representative data for PROTACs utilizing linear PEG linkers of varying lengths. This data illustrates the critical impact of linker composition on degradation efficacy and serves as a benchmark for the expected performance of PROTACs synthesized with branched PEG linkers.

Table 1: Impact of PEG Linker Length on Target Protein Degradation

| Target Protein | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| BRD4 | 1-2 PEG units | >5000 | - | H661 | [6] |

| BRD4 | 4-5 PEG units | <500 | - | H661 | [6] |

| SMARCA2/4 | PEG linker | 250-300 | 65-70 | MV-4-11 | [6] |

| BTK | ≥ 4 PEG units | 1-40 | - | Ramos | [6] |

Table 2: Representative Pharmacokinetic Parameters of a PROTAC

| Parameter | Value | Species | Administration | Reference |

| Oral Bioavailability (F%) | 20 | Human (predicted) | Oral | [12] |

| Fraction Absorbed (fa) | 27 | Human (predicted) | Oral | [12] |

Note: The data in these tables are illustrative and derived from studies on various PROTACs with different target proteins, E3 ligases, and linear PEG linkers. The performance of a PROTAC synthesized with N-(Amino-PEG5)-N-bis(PEG4-acid) would need to be empirically determined.

Experimental Protocols

The synthesis of a PROTAC using N-(Amino-PEG5)-N-bis(PEG4-acid) typically involves standard amide bond formation reactions. The following are detailed, generalized methodologies for key experimental steps.

Protocol 1: Amide Coupling of E3 Ligase Ligand to N-(Amino-PEG5)-N-bis(PEG4-acid)

This protocol describes the initial coupling of an E3 ligase ligand (containing a primary amine) to one of the carboxylic acid groups of the linker.

Reagents and Materials:

-

N-(Amino-PEG5)-N-bis(PEG4-acid)

-

E3 Ligase Ligand (e.g., pomalidomide (B1683931) derivative with an amine handle)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Under a nitrogen atmosphere, dissolve N-(Amino-PEG5)-N-bis(PEG4-acid) (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid groups.

-

In a separate flask, dissolve the E3 ligase ligand (1.1 eq) in anhydrous DMF.

-

Slowly add the E3 ligase ligand solution to the activated linker solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the E3 ligase-linker conjugate.

Protocol 2: Coupling of the Target Protein Ligand

This protocol outlines the subsequent coupling of the target protein ligand (warhead) to the remaining carboxylic acid group of the E3 ligase-linker conjugate.

Reagents and Materials:

-

E3 Ligase-Linker Conjugate (from Protocol 1)

-

Target Protein Ligand (with a primary amine)

-

HATU

-

DIPEA

-

Anhydrous DMF

-

Nitrogen atmosphere

Procedure:

-

Follow the same activation procedure as in Protocol 1, using the E3 Ligase-Linker Conjugate (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.

-

In a separate flask, dissolve the target protein ligand (1.1 eq) in anhydrous DMF.

-

Slowly add the target protein ligand solution to the activated E3 ligase-linker conjugate.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Work-up and purify the final PROTAC molecule using similar procedures as described in Protocol 1, often followed by preparative HPLC for final purification.

Protocol 3: Western Blot for PROTAC-mediated Protein Degradation

This protocol is a standard method to quantify the degradation of the target protein in cells following PROTAC treatment.

Materials:

-

Cell line expressing the target protein

-

Complete growth medium

-

PROTAC stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the ECL substrate.

-

-

Data Analysis:

-

Image the blot using a chemiluminescence imager.

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein levels to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in PROTAC synthesis and evaluation.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for PROTAC synthesis and evaluation.

Caption: The logical relationship between linker properties and PROTAC efficacy.

Conclusion

N-(Amino-PEG5)-N-bis(PEG4-acid) represents a sophisticated and advantageous linker for the synthesis of advanced PROTAC molecules. Its branched structure and hydrophilic PEG chains offer the potential for improved solubility, optimized pharmacokinetic properties, and unique control over the geometry of the ternary complex. While further empirical data is needed to fully elucidate its specific performance characteristics, the foundational principles of PEGylated linkers, combined with the versatile chemistry of this branched molecule, make it a compelling choice for researchers and drug developers seeking to overcome the challenges of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 3. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. biorbyt.com [biorbyt.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(Boc-PEG5)-N-bis(PEG4-acid), 2093152-87-3 | BroadPharm [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

The Architect of Solubility: A Technical Guide to N-(Amino-PEG5)-N-bis(PEG4-acid) in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the trifunctional, branched polyethylene (B3416737) glycol (PEG) linker, N-(Amino-PEG5)-N-bis(PEG4-acid), in enhancing the solubility and overall developability of Antibody-Drug Conjugates (ADCs). As the complexity and hydrophobicity of cytotoxic payloads increase, the strategic selection of a linker becomes paramount to mitigating issues of aggregation and improving therapeutic efficacy. This document provides a comprehensive overview of the linker's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its application in ADC research and development.

Introduction: The Solubility Challenge in ADC Development

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic agent.[1] However, the conjugation of often hydrophobic small molecule drugs to a large protein can lead to significant challenges in manufacturing and formulation, primarily due to the increased propensity for aggregation.[2] Aggregation can negatively impact the efficacy, safety, and immunogenicity of the ADC.[3]

Hydrophilic linkers, particularly those incorporating polyethylene glycol (PEG), have emerged as a key strategy to overcome these limitations.[4] PEG chains create a hydration shell around the ADC, effectively shielding the hydrophobic payload, which in turn enhances solubility, reduces aggregation, and can improve pharmacokinetic properties.[3][5] The branched structure of N-(Amino-PEG5)-N-bis(PEG4-acid) offers an advanced approach, providing a significant hydrophilic reservoir and the potential for higher drug-to-antibody ratios (DARs) without compromising stability.[][7]

N-(Amino-PEG5)-N-bis(PEG4-acid): A Molecular Overview

N-(Amino-PEG5)-N-bis(PEG4-acid) is a heterotrifunctional, branched PEG linker. Its unique architecture consists of a central nitrogen atom from which emanate one amino-terminated PEG arm and two carboxylic acid-terminated PEG arms. This design is instrumental in its function as a versatile component in ADC construction.

-

Primary Amine Group: The single amino group provides a reactive handle for conjugation to the antibody, typically through activated esters (like NHS esters) on the antibody or via amide bond formation with the antibody's carboxyl groups.[8][9]

-

Two Terminal Carboxylic Acids: The dual carboxylic acid moieties can be activated to react with amine-containing payloads, allowing for the potential attachment of two drug molecules per linker.[10][11] This branched design facilitates the creation of ADCs with higher DARs.[12]

-

PEG Spacers: The PEG5 and PEG4 chains impart significant hydrophilicity to the linker and, by extension, to the entire ADC construct. This is the primary driver for enhanced solubility and reduced aggregation.[]

Below is a diagram illustrating the chemical structure of N-(Amino-PEG5)-N-bis(PEG4-acid).

Caption: Structure of N-(Amino-PEG5)-N-bis(PEG4-acid) linker.

Quantitative Impact on ADC Solubility and Aggregation

The incorporation of branched, hydrophilic PEG linkers like N-(Amino-PEG5)-N-bis(PEG4-acid) has a quantifiable positive impact on the physicochemical properties of ADCs. While specific data for this exact linker is proprietary to individual research programs, the following tables summarize representative data from studies on ADCs constructed with similar hydrophilic, branched PEG linkers compared to those with more traditional hydrophobic linkers.

Table 1: Comparison of ADC Aggregation with Hydrophilic vs. Hydrophobic Linkers

| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) after Thermal Stress |

| Hydrophobic (e.g., SMCC) | 4 | 5.2 |

| Hydrophobic (e.g., SMCC) | 8 | 15.8 |

| Hydrophilic Branched PEG | 4 | < 1.0 |

| Hydrophilic Branched PEG | 8 | 2.5 |

Data is representative and compiled from general findings on the impact of linker hydrophilicity on ADC stability.[12][13]

Table 2: Influence of Linker Type on Maximum Achievable DAR and Solubility

| Linker Type | Maximum Non-Aggregating DAR | Approximate Solubility Limit (mg/mL) |

| Hydrophobic (e.g., SMCC) | ~4 | 1-2 |

| Hydrophilic Branched PEG | >8 | >10 |

Values are estimations based on trends reported in the literature comparing different linker technologies.[4]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of ADCs using N-(Amino-PEG5)-N-bis(PEG4-acid). The following sections provide step-by-step protocols for key experimental procedures.

Two-Step Conjugation of N-(Amino-PEG5)-N-bis(PEG4-acid) to Antibody and Payload

This protocol outlines a two-step process where the linker is first attached to the antibody, followed by the conjugation of the payload.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

N-(Amino-PEG5)-N-bis(PEG4-acid)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Amine-containing cytotoxic payload

-

Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Size-Exclusion Chromatography (SEC) system

Procedure:

-

Antibody Preparation:

-

Buffer exchange the mAb into the activation buffer to a final concentration of 5-10 mg/mL.

-

-

Linker-to-Antibody Conjugation:

-

Activate the carboxyl groups on the mAb by adding a 50-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS.

-

Incubate for 15-30 minutes at room temperature.

-

Immediately add a 20-fold molar excess of N-(Amino-PEG5)-N-bis(PEG4-acid) (dissolved in activation buffer) to the activated antibody solution.

-

Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.

-

Purify the antibody-linker conjugate using SEC to remove excess linker and reagents.

-

-

Payload-to-Linker Conjugation:

-

Activate the two carboxyl groups on the conjugated linker by adding a 100-fold molar excess of EDC and a 200-fold molar excess of Sulfo-NHS to the purified antibody-linker conjugate.

-

Incubate for 15-30 minutes at room temperature.

-

Dissolve the amine-containing payload in DMSO to a high concentration.

-

Add a 10-fold molar excess of the payload (per linker) to the activated antibody-linker conjugate.

-

Incubate for 2-4 hours at room temperature, protected from light.

-

Purify the final ADC using SEC to remove unreacted payload and reagents.

-

Caption: Workflow for ADC synthesis with N-(Amino-PEG5)-N-bis(PEG4-acid).

Characterization of ADC Solubility and Aggregation

4.2.1. Size-Exclusion Chromatography (SEC)

SEC is a fundamental technique to assess the purity and aggregation of ADCs.

Materials and Equipment:

-

HPLC or UHPLC system with a UV detector

-

SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)

-

Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

-

ADC sample

Procedure:

-

System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.

-

Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.

-

Data Acquisition: Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomer, and then any fragments.

-

Analysis: Integrate the peak areas to quantify the percentage of monomer, aggregates, and fragments.

4.2.2. Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution of the ADC in solution and to detect the presence of aggregates.

Materials and Equipment:

-

DLS instrument

-

Low-volume cuvette

-

ADC sample

Procedure:

-

Sample Preparation: Filter the ADC sample through a 0.22 µm filter to remove dust and large particulates. Dilute to an appropriate concentration (typically 0.5-1.0 mg/mL) in a suitable buffer.

-

Measurement: Place the sample in the cuvette and insert it into the DLS instrument. Allow the sample to equilibrate to the desired temperature.

-

Data Acquisition: Perform multiple measurements to ensure reproducibility. The instrument will measure the fluctuations in scattered light intensity to determine the diffusion coefficient and, from that, the hydrodynamic radius of the particles in solution.

-

Analysis: Analyze the size distribution profile. A monomodal peak indicates a homogeneous sample, while the presence of larger species suggests aggregation.

References

- 1. biopharmaspec.com [biopharmaspec.com]

- 2. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. purepeg.com [purepeg.com]

- 4. ADC Solubility: Key Factors and Optimization Strategies [evidentic.com]

- 5. labinsights.nl [labinsights.nl]

- 7. adcreview.com [adcreview.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. N-(Amino-PEG5)-N-Bis(PEG4-Acid) - CD Bioparticles [cd-bioparticles.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. N-(Amino-PEG5)-N-bis(PEG4-acid), HCl salt, 2093152-86-2 | BroadPharm [broadpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Trifunctional Nature of N-(Amino-PEG5)-N-bis(PEG4-acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core attributes of the trifunctional linker, N-(Amino-PEG5)-N-bis(PEG4-acid). This versatile molecule is instrumental in the development of complex bioconjugates, particularly in the fields of targeted drug delivery and antibody-drug conjugates (ADCs).

Core Characteristics

N-(Amino-PEG5)-N-bis(PEG4-acid) is a polyethylene (B3416737) glycol (PEG) derivative characterized by its unique trifunctional architecture. It possesses a central nitrogen atom to which a PEG5 chain terminating in a primary amine is attached, along with two separate PEG4 chains that each terminate in a carboxylic acid. This structure provides three distinct points of attachment for various molecules.[1][2][3][4][5] The PEG chains enhance the solubility and biocompatibility of the resulting conjugate.[6]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C34H68N2O17 | [7][8][9] |

| Molecular Weight | 776.9 g/mol | [7][9] |

| Purity | >95% | [9] |

| Solubility | Soluble in water, DMSO, and DMF | [10] |

| Storage | -20°C, protected from light | [8] |

The Trifunctional Advantage in Bioconjugation

The strategic arrangement of one primary amine and two carboxylic acid groups allows for a controlled and sequential conjugation strategy. This is particularly advantageous for creating heterobifunctional constructs where, for example, a targeting moiety and two therapeutic payloads can be attached to a single linker molecule.

The primary amine is reactive towards activated esters, such as N-hydroxysuccinimide (NHS) esters, and can also react with carboxylic acids in the presence of carbodiimide (B86325) activators.[1][3][4][5] Conversely, the two terminal carboxylic acids can be activated to react with primary amines on other molecules, such as antibodies or drug payloads.[1][3][4][5]

Logical Workflow for Trifunctional Conjugation

Caption: A logical workflow demonstrating the sequential conjugation capabilities of the trifunctional linker.

Experimental Protocols

Activation of Carboxylic Acids and Conjugation to an Amine-Containing Molecule

This protocol details the activation of the terminal carboxylic acids of N-(Amino-PEG5)-N-bis(PEG4-acid) using EDC and NHS, followed by conjugation to a molecule containing a primary amine.

Materials:

-

N-(Amino-PEG5)-N-bis(PEG4-acid)

-

Amine-containing molecule (e.g., antibody, peptide, or drug)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Reagent Preparation:

-

Allow all reagents to equilibrate to room temperature before use.

-

Prepare a stock solution of N-(Amino-PEG5)-N-bis(PEG4-acid) in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Prepare a solution of the amine-containing molecule in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

-

Activation of Carboxylic Acids:

-

In a reaction vial, add the N-(Amino-PEG5)-N-bis(PEG4-acid) stock solution.

-

Add Activation Buffer.

-

Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the amount of N-(Amino-PEG5)-N-bis(PEG4-acid).

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to Amine-Containing Molecule:

-

Immediately add the activated linker solution to the solution of the amine-containing molecule. A 1.5 to 10-fold molar excess of the activated linker to the amine-containing molecule is a recommended starting point, though this may require optimization.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

-

Conjugation of the Primary Amine to an NHS-Ester-Containing Molecule

This protocol outlines the reaction of the primary amine of N-(Amino-PEG5)-N-bis(PEG4-acid) with a molecule that has been pre-activated with an NHS ester.

Materials:

-

N-(Amino-PEG5)-N-bis(PEG4-acid)

-

NHS-ester-activated molecule

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Reagent Preparation:

-

Dissolve N-(Amino-PEG5)-N-bis(PEG4-acid) in DMSO to a stock concentration of 10 mM.

-

Ensure the NHS-ester-activated molecule is in a suitable buffer at a concentration of 1-10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the N-(Amino-PEG5)-N-bis(PEG4-acid) solution to the solution of the NHS-ester-activated molecule.

-

Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate using SEC to remove excess linker and quenching reagents.

-

Application in Antibody-Drug Conjugate (ADC) Development

A primary application of this trifunctional linker is in the construction of ADCs. In this context, the linker serves as a bridge between a targeting antibody and cytotoxic drug payloads.

General Signaling Pathway of an ADC

Caption: Generalized mechanism of action for an antibody-drug conjugate facilitated by a linker.

The trifunctional nature of N-(Amino-PEG5)-N-bis(PEG4-acid) can be exploited to attach two different drug molecules to a single antibody, potentially overcoming drug resistance or achieving synergistic therapeutic effects.

Quantitative Data (Representative)

The following table provides representative data for bioconjugation reactions involving PEG linkers. Actual results will vary depending on the specific molecules and reaction conditions.

| Parameter | Representative Value | Notes |

| Amine-NHS Ester Reaction Efficiency | > 90% | Typically a very efficient reaction under optimal pH conditions. |

| Carboxylic Acid-Amine (EDC/NHS) Coupling Efficiency | 70-90% | Efficiency can be influenced by pH, buffer composition, and steric hindrance. |

| Increase in Solubility of Conjugate | 5-10 fold | Highly dependent on the hydrophobicity of the conjugated molecule.[11] |

| In Vitro Stability (Plasma) | > 95% over 24h | Amide bonds formed are generally stable. |

Disclaimer: The quantitative data presented are representative values for PEG linkers and are intended for illustrative purposes. Optimization is required for specific applications.

Conclusion

N-(Amino-PEG5)-N-bis(PEG4-acid) is a powerful and versatile tool for researchers in drug development and the life sciences. Its trifunctional nature, combined with the beneficial properties of the PEG spacers, enables the construction of complex and customized bioconjugates with enhanced solubility and stability. The reliable and well-characterized reactivity of its terminal functional groups allows for controlled, sequential conjugation strategies, making it an ideal linker for advanced therapeutic and diagnostic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-(Amino-PEG5)-N-Bis(PEG4-Acid) - CD Bioparticles [cd-bioparticles.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. precisepeg.com [precisepeg.com]

- 8. chemscene.com [chemscene.com]

- 9. N-(Amino-PEG5)-N-bis(PEG4-acid), CAS 2093152-86-2 | AxisPharm [axispharm.com]

- 10. N-(Amino-PEG5)-N-bis(PEG4-acid), HCl salt, 2093152-86-2 | BroadPharm [broadpharm.com]

- 11. ovid.com [ovid.com]

Methodological & Application

Application Notes and Protocols for Creating Branched PROTACs using N-(Amino-PEG5)-N-bis(PEG4-acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] While conventional PROTACs are bifunctional molecules, the development of branched or trivalent PROTACs offers exciting new possibilities for enhancing therapeutic efficacy and overcoming resistance.[2][3] This document provides detailed application notes and protocols for the use of N-(Amino-PEG5)-N-bis(PEG4-acid) , a novel trifunctional PEG linker, in the synthesis and evaluation of branched PROTACs.

N-(Amino-PEG5)-N-bis(PEG4-acid) possesses a unique structure with a central amino group and two terminal carboxylic acid functionalities, enabling the conjugation of up to three different molecular entities.[4][5][6] This allows for the creation of innovative PROTAC architectures, such as those that can simultaneously engage a target protein and two E3 ligases, or target two different proteins for degradation with a single molecule. The polyethylene (B3416737) glycol (PEG) backbone of this linker enhances aqueous solubility and improves the pharmacokinetic properties of the resulting PROTAC.[7][][9]

These application notes will guide researchers through the conceptualization, synthesis, and characterization of branched PROTACs using this versatile linker, with a focus on targeting the Bromodomain and Extra-Terminal (BET) family of proteins as an illustrative example.

Key Applications of Branched PROTACs

The use of N-(Amino-PEG5)-N-bis(PEG4-acid) to create branched PROTACs opens up several advanced therapeutic strategies:

-

Enhanced Degradation Efficacy: By recruiting two E3 ligase molecules to the target protein, it is possible to achieve more efficient and rapid ubiquitination and subsequent degradation.

-

Overcoming Resistance: In cases where cancer cells develop resistance to a PROTAC by downregulating a specific E3 ligase, a branched PROTAC capable of engaging an alternative E3 ligase can maintain its therapeutic effect.

-

Dual-Target Degradation: Branched PROTACs can be designed to simultaneously degrade two different pathogenic proteins, which can be particularly effective in complex diseases driven by multiple factors.

-

Improved Selectivity: The requirement for the formation of a higher-order complex with multiple components can potentially lead to increased selectivity for the target protein, reducing off-target effects.

Signaling Pathway: BET Protein Degradation

The BET family of proteins (BRD2, BRD3, and BRD4) are epigenetic readers that play a crucial role in the regulation of gene transcription.[10] They are involved in the expression of key oncogenes such as c-MYC, making them attractive targets for cancer therapy.[11] PROTAC-mediated degradation of BET proteins leads to the downregulation of these oncogenes, ultimately inducing apoptosis and cell cycle arrest in cancer cells.

References

- 1. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. N-(Amino-PEG5)-N-bis(PEG4-acid), CAS 2093152-86-2 | AxisPharm [axispharm.com]

- 5. N-(Amino-PEG5)-N-bis(PEG4-acid), HCl salt, 2093152-86-2 | BroadPharm [broadpharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. precisepeg.com [precisepeg.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 11. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dual Molecule Conjugation to N-(Amino-PEG5)-N-bis(PEG4-acid)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the sequential attachment of two distinct molecules to the heterobifunctional linker, N-(Amino-PEG5)-N-bis(PEG4-acid). This linker possesses a primary amine and two terminal carboxylic acid groups, enabling the creation of complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents.[1][2][3] The protocol employs an orthogonal protection strategy to ensure specific, stepwise conjugation.

Introduction

N-(Amino-PEG5)-N-bis(PEG4-acid) is a versatile polyethylene (B3416737) glycol (PEG) linker that facilitates the connection of two different molecular entities.[1][2][4] Its distinct reactive ends—a primary amine and two carboxylic acids—allow for controlled, sequential reactions.[1][2] This enables the precise assembly of complex biomolecules. The PEG spacer enhances the solubility and stability of the resulting conjugate while potentially reducing its immunogenicity.[4][5]

This protocol outlines a two-step process:

-

Step 1: Amine Coupling. Conjugation of the first molecule (Molecule A), containing a reactive group such as an N-hydroxysuccinimide (NHS) ester, to the primary amine of the PEG linker.

-

Step 2: Carboxyl Coupling. Activation of the two terminal carboxylic acids of the PEG linker using EDC/NHS chemistry, followed by conjugation to the second molecule (Molecule B), which contains a primary amine.

Experimental Protocols

Materials and Reagents

-

N-(Amino-PEG5)-N-bis(PEG4-acid)

-

Molecule A with an amine-reactive group (e.g., NHS ester)

-

Molecule B with a primary amine

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[6][7]

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MES Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

-

Dialysis tubing or centrifugal filters for purification

-

Analytical and preparative HPLC system with appropriate columns (e.g., Size Exclusion Chromatography (SEC), Reverse Phase (RP-HPLC))[8][][10]

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS) for characterization

Step 1: Conjugation of Molecule A to the Amine Terminus

This procedure describes the reaction of an NHS-ester functionalized "Molecule A" with the primary amine of the PEG linker.

Protocol:

-

Dissolve N-(Amino-PEG5)-N-bis(PEG4-acid) in anhydrous DMF at a concentration of 10 mg/mL.

-

Dissolve "Molecule A-NHS ester" in anhydrous DMF at a concentration of 10 mg/mL.

-

In a clean reaction vessel, add the N-(Amino-PEG5)-N-bis(PEG4-acid) solution.

-

Slowly add a 1.1 molar equivalent of the "Molecule A-NHS ester" solution to the PEG linker solution while stirring.

-

Allow the reaction to proceed for 2-4 hours at room temperature with continuous stirring. The reaction can be monitored by TLC or LC-MS.[11]

-

Upon completion, the resulting intermediate conjugate (Molecule A-PEG-bis(acid)) can be purified by precipitation in cold diethyl ether or by preparative RP-HPLC.

-

Characterize the purified intermediate by mass spectrometry to confirm the successful conjugation of Molecule A.

Step 2: Conjugation of Molecule B to the Carboxyl Termini

This procedure involves the activation of the two terminal carboxylic acids on the intermediate conjugate, followed by the addition of an amine-containing "Molecule B".

Protocol:

-

Dissolve the purified "Molecule A-PEG-bis(acid)" intermediate in anhydrous DCM at a concentration of 10 mg/mL.[6]

-

In a separate vial, dissolve EDC (2.5 molar equivalents) and NHS (2.5 molar equivalents) in anhydrous DCM.

-

Add the EDC/NHS solution to the "Molecule A-PEG-bis(acid)" solution and stir for 30 minutes at room temperature to activate the carboxylic acids.[6] The activation reaction is most efficient at a pH of 4.5-7.2.[6]

-

Dissolve "Molecule B-amine" (2.2 molar equivalents) in a minimal amount of anhydrous DMF or a buffer of choice (e.g., PBS pH 7.4). Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete in the reaction.[6]

-

Add the "Molecule B-amine" solution to the activated intermediate conjugate.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with a suitable buffer to facilitate the reaction between the NHS-activated molecule and the primary amine of Molecule B.[6]

-

Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.[6]

-

Quench the reaction by adding a quenching solution such as hydroxylamine (B1172632) or an amine-containing buffer like Tris.[6]

-

Purify the final conjugate (Molecule A-PEG-(Molecule B)₂) using an appropriate method such as size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or preparative HPLC to remove unreacted molecules and byproducts.[8][][12]

-

Characterize the final product by SDS-PAGE (if applicable), SEC, and mass spectrometry to confirm purity and identity.[8][10][13]

Data Presentation

Table 1: Summary of Quantitative Data for a Typical Conjugation Reaction

| Parameter | Step 1: Amine Coupling | Step 2: Carboxyl Coupling | Final Product |

| Molar Ratio (Linker:Molecule) | 1 : 1.1 | 1 : 2.2 (Intermediate:Molecule B) | - |

| Reaction Time (hours) | 2 - 4 | 2 | - |

| Typical Yield (%) | > 90% | 70 - 85% | - |

| Purity (by HPLC) (%) | > 95% | > 95% | > 95% |

| Expected Mass (Da) | Calculated based on reactants | Calculated based on reactants | Calculated based on reactants |

| Observed Mass (Da) | Confirm by MS | Confirm by MS | Confirm by MS |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the two-step conjugation protocol.

Chemical Reaction Pathway

Caption: Chemical pathway for sequential molecule attachment.

References

- 1. N-(Amino-PEG5)-N-Bis(PEG4-Acid) - CD Bioparticles [cd-bioparticles.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. precisepeg.com [precisepeg.com]

- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 5. adcreview.com [adcreview.com]

- 6. broadpharm.com [broadpharm.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. PEGylated Human Serum Albumin: Review of PEGylation, Purification and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 12. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 13. chromatographyonline.com [chromatographyonline.com]

step-by-step protocol for N-(Amino-PEG5)-N-bis(PEG4-acid) conjugation to antibody

Application Note and Protocol

Topic: Step-by-Step Protocol for N-(Amino-PEG5)-N-bis(PEG4-acid) Conjugation to an Antibody

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) linkers to monoclonal antibodies (mAbs) is a cornerstone of modern biopharmaceutical development, particularly in the creation of Antibody-Drug Conjugates (ADCs) and other targeted therapies like Proteolysis Targeting Chimera (PROTAC) Antibody Conjugates (PACs).[1][2] The linker, N-(Amino-PEG5)-N-bis(PEG4-acid), is a heterobifunctional, branched PEG derivative designed for this purpose.[3][4] It features two terminal carboxylic acid groups and a central primary amine. This structure allows for the attachment of the linker to the antibody via its carboxyl groups, leaving the primary amine available for the subsequent conjugation of a payload molecule (e.g., a cytotoxic drug, a PROTAC, or a fluorescent dye).

This protocol details a two-step method for covalently attaching the N-(Amino-PEG5)-N-bis(PEG4-acid) linker to an antibody. The process involves the activation of the linker's terminal carboxylic acid groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS), followed by the conjugation of the activated linker to the primary amine groups of lysine (B10760008) residues on the antibody surface.[5] This method produces a stable amide bond and provides a foundation for creating advanced bioconjugates.[6]

Experimental Workflow Diagram

Caption: Workflow for the two-step conjugation of an acid-terminated PEG linker to an antibody.

Materials and Reagents

-

Antibody: Purified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of amine-containing substances like Tris.

-

Linker: N-(Amino-PEG5)-N-bis(PEG4-acid)

-

Activation Reagents:

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

-

Buffers and Solvents:

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, amine-free.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5.

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

-

-

Purification Equipment:

-

Desalting columns or spin filters (e.g., Zeba™ Spin Desalting Columns, Amicon® Ultra Centrifugal Filters) for buffer exchange.

-

Size-Exclusion Chromatography (SEC) system (e.g., HPLC or FPLC) for purification of the final conjugate.

-

Quantitative Experimental Parameters

The following table summarizes the key quantitative parameters for the conjugation protocol. These values may require optimization depending on the specific antibody and desired linker-to-antibody ratio (LAR).

| Parameter | Recommended Value | Purpose |

| Antibody Concentration | 5-10 mg/mL | Ensures efficient reaction kinetics. |

| Linker:Antibody Molar Ratio | 5:1 to 20:1 | Controls the degree of labeling (LAR). Start with a 10-fold molar excess. |

| EDC:Linker Molar Ratio | 1.5:1 to 2:1 | Activates the linker's carboxyl groups. |

| Sulfo-NHS:Linker Molar Ratio | 1.5:1 to 2:1 | Creates a more stable amine-reactive intermediate. |

| Activation Reaction Time | 15-30 minutes | Allows for the formation of the Sulfo-NHS ester. |

| Conjugation Reaction Time | 1-2 hours | Allows the activated linker to react with antibody lysines. |

| Reaction Temperature | Room Temperature (20-25°C) | Standard condition for EDC/NHS chemistry. |

| Quenching Time | 30 minutes | Deactivates any remaining reactive NHS esters. |

Step-by-Step Experimental Protocol

Step 1: Antibody Preparation

-

Buffer Exchange: The antibody must be in an amine-free buffer for the conjugation reaction. Exchange the antibody into Conjugation Buffer (PBS, pH 7.2-7.4) using a desalting column or through repeated dilution and concentration with a centrifugal filter device.

-

Concentration Adjustment: Adjust the final antibody concentration to 5-10 mg/mL using the Conjugation Buffer.

-

Confirmation: Confirm the final antibody concentration using a UV-Vis spectrophotometer at 280 nm.

Step 2: Preparation of Reagent Solutions

Note: EDC is moisture-sensitive and Sulfo-NHS is hygroscopic. Prepare these solutions immediately before use.[5]

-

Linker Solution: Dissolve N-(Amino-PEG5)-N-bis(PEG4-acid) in anhydrous DMSO to create a 10-20 mM stock solution.

-

EDC Solution: Dissolve EDC in Activation Buffer (MES, pH 6.0) to create a 100 mM stock solution.

-

Sulfo-NHS Solution: Dissolve Sulfo-NHS in Activation Buffer (MES, pH 6.0) to create a 100 mM stock solution.

Step 3: Activation of the PEG Linker

-

In a microcentrifuge tube, combine the required volume of the Linker stock solution with the Activation Buffer.

-

Add the EDC solution to the linker mixture to achieve the desired molar ratio (e.g., 2 equivalents per carboxyl group).

-

Immediately add the Sulfo-NHS solution to the mixture to achieve the desired molar ratio.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This forms the amine-reactive Sulfo-NHS ester.

Step 4: Conjugation to the Antibody

-

Immediately after activation, add the entire volume of the activated linker solution to the prepared antibody solution.

-

Ensure thorough but gentle mixing. Avoid creating foam or vortexing, which can denature the antibody.

-

Incubate the conjugation reaction for 1-2 hours at room temperature with gentle end-over-end rotation.

Step 5: Quenching the Reaction

-

To stop the conjugation reaction and quench any unreacted Sulfo-NHS esters, add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

-

Incubate for 30 minutes at room temperature.

Step 6: Purification of the Antibody-Linker Conjugate

-

Removal of Byproducts: The primary goal of purification is to remove excess linker and reaction byproducts (e.g., hydrolyzed linker, EDC/NHS byproducts).[]

-

Size-Exclusion Chromatography (SEC): This is the most effective method for separating the larger antibody-linker conjugate from smaller, unreacted components.

-

Equilibrate an appropriate SEC column (e.g., Superdex 200 or equivalent) with sterile PBS, pH 7.4.

-

Load the quenched reaction mixture onto the column.

-

Collect fractions corresponding to the high molecular weight peak, which represents the purified antibody-linker conjugate.

-

-

Alternative Method: For smaller scales, desalting columns can be used to remove the bulk of the small molecule impurities.

Step 7: Characterization of the Conjugate

After purification, it is crucial to characterize the conjugate to confirm successful labeling and determine the average number of linkers per antibody (Linker-to-Antibody Ratio, LAR).

-

SDS-PAGE: Compare the conjugate to the unconjugated antibody. A successful conjugation will result in a slight increase in the molecular weight, which may be visible as a shift or smear on the gel.

-

Mass Spectrometry (LC-MS): This is the most accurate method to determine the LAR. Deconvoluted mass spectra will show a distribution of species corresponding to the antibody with 0, 1, 2, 3, etc., linkers attached.[8]

-

Hydrophobic Interaction Chromatography (HIC): PEGylation increases the hydrophilicity of the antibody, leading to a shift in retention time on an HIC column compared to the unconjugated antibody. This can be used to assess the distribution of conjugated species.

-

SEC-HPLC: Analytical SEC can confirm the purity of the conjugate and assess the level of aggregation. The conjugate should appear as a single, monodisperse peak.[9]

References

- 1. PROTAC-linker Conjugate for PAC | Biologically Active Compounds - chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PEG Acid | BroadPharm [broadpharm.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. PROTAC-Based Degrader Antibody Conjugates: Combining PROTACs with Monoclonal Antibodies for Precision Therapy - Aragen Life Sciences [aragen.com]

Application Notes and Protocols for N-(Amino-PEG5)-N-bis(PEG4-acid) in Targeted Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Amino-PEG5)-N-bis(PEG4-acid) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced applications in targeted drug delivery. Its unique structure, featuring a single primary amine and two terminal carboxylic acid groups, offers a versatile platform for the conjugation of targeting ligands, therapeutic payloads, and imaging agents. The branched PEG backbone enhances the solubility, stability, and pharmacokinetic profile of the resulting bioconjugate, making it an attractive tool in the development of sophisticated drug delivery systems such as antibody-drug conjugates (ADCs).

The primary amine serves as a reactive handle for conjugation to activated esters (e.g., N-hydroxysuccinimide esters) or carboxylic acids, while the two terminal carboxylic acids can be coupled to amine-containing molecules, such as cytotoxic drugs or imaging probes, via amide bond formation. This architecture allows for the attachment of two payload molecules to a single linker, potentially increasing the drug-to-antibody ratio (DAR) in ADCs and enhancing therapeutic efficacy.

Key Applications

-

Antibody-Drug Conjugates (ADCs): The primary application of N-(Amino-PEG5)-N-bis(PEG4-acid) is in the construction of ADCs. The linker can be conjugated to an antibody through its primary amine, and two drug molecules can be attached to the carboxylic acid terminals. This approach can lead to ADCs with a higher, more defined DAR, which has been shown to improve therapeutic outcomes.

-

Targeted Nanoparticle Functionalization: This linker can be used to functionalize the surface of nanoparticles. The amino group can be used for attachment to the nanoparticle surface, while the two carboxylic acid groups provide points for conjugating targeting ligands (e.g., peptides, aptamers) and therapeutic agents.

-

Development of Multivalent Conjugates: The branched structure allows for the creation of multivalent constructs, which can enhance binding affinity to target receptors through the avidity effect.

-

Imaging Probe Conjugation: The linker can be used to attach imaging agents (e.g., fluorescent dyes, chelating agents for radiolabeling) to targeting moieties for in vivo imaging and diagnostic applications.

Data Presentation: Representative Physicochemical and In Vitro Properties of an ADC Constructed with N-(Amino-PEG5)-N-bis(PEG4-acid)

The following tables present hypothetical yet representative data for an antibody-drug conjugate (ADC) synthesized using N-(Amino-PEG5)-N-bis(PEG4-acid). This data is based on typical values observed for ADCs with branched PEG linkers and is intended for illustrative purposes.

Table 1: Physicochemical Characterization of a Hypothetical Trastuzumab-MMAE ADC

| Parameter | Trastuzumab (Unconjugated) | Trastuzumab-(N-(Amino-PEG5)-N-bis(PEG4-MMAE)) |

| Average Drug-to-Antibody Ratio (DAR) | N/A | 4.2 |

| Molecular Weight (kDa) | ~148 | ~153.5 |

| Aggregation (%) | < 1% | < 2% |

| Isoelectric Point (pI) | 8.9 | 8.5 |

| Hydrophobicity (HIC Retention Time, min) | 15.2 | 18.7 |

Table 2: In Vitro Cytotoxicity Data

| Cell Line | Target Antigen | IC50 (nM) of Trastuzumab-(N-(Amino-PEG5)-N-bis(PEG4-MMAE)) |

| SK-BR-3 | HER2+++ | 0.5 |

| BT-474 | HER2+++ | 1.2 |

| MCF-7 | HER2+ | 25.8 |

| MDA-MB-231 | HER2- | > 1000 |

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using N-(Amino-PEG5)-N-bis(PEG4-acid). These are representative protocols and may require optimization for specific antibodies, payloads, and applications.

Protocol 1: Two-Step Synthesis of an Antibody-Drug Conjugate

This protocol describes the conjugation of a payload to the linker first, followed by conjugation of the linker-payload construct to the antibody.

Workflow for Two-Step ADC Synthesis

Caption: Workflow for the two-step synthesis of an ADC.

Materials:

-

Amine-reactive payload (e.g., Monomethyl Auristatin E - MMAE)

-

N-(Amino-PEG5)-N-bis(PEG4-acid)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Antibody (e.g., Trastuzumab)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

-

Payload-Linker Conjugation:

-

Dissolve the amine-containing payload, EDC, and NHS in anhydrous DMF. A typical molar ratio is 1:1.2:1.2 (Payload:EDC:NHS).

-

Stir the reaction at room temperature for 1 hour to activate the payload's amine group.

-

Add N-(Amino-PEG5)-N-bis(PEG4-acid) to the reaction mixture (e.g., 1.5-fold molar excess over the payload).

-

Continue stirring at room temperature for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the payload-linker conjugate by reverse-phase HPLC.

-

-

Antibody-Linker Conjugation:

-

Prepare the antibody in PBS at a concentration of 5-10 mg/mL.

-

Activate the amino group of the purified payload-linker conjugate by reacting it with an excess of a homobifunctional NHS ester crosslinker (e.g., Disuccinimidyl suberate (B1241622) - DSS) in DMF.

-

Add a 10-fold molar excess of the NHS-activated payload-linker to the antibody solution. The final concentration of DMF should not exceed 10% (v/v).

-

Incubate the reaction for 2 hours at room temperature with gentle stirring.

-

Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

-

Purify the ADC using an SEC column to remove unreacted payload-linker and quenching reagents.

-

Protocol 2: Characterization of the Antibody-Drug Conjugate

Workflow for ADC Characterization

Caption: Key methods for ADC characterization.

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

-

Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance of the payload.

-

Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.

-

The DAR is the molar ratio of the payload to the antibody.

2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):

-

Equilibrate an SEC column with an appropriate mobile phase (e.g., PBS).

-

Inject the purified ADC onto the column.

-

Monitor the elution profile at 280 nm.

-

The percentage of the monomeric ADC peak relative to the total peak area indicates the purity and the extent of aggregation.

3. Antigen Binding Affinity by ELISA:

-

Coat a 96-well plate with the target antigen.

-

Block non-specific binding sites.

-

Add serial dilutions of the ADC and the unconjugated antibody.

-

Incubate and wash the plate.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add the substrate and measure the absorbance.

-

Compare the binding curves of the ADC and the unconjugated antibody to assess any change in binding affinity.

4. In Vitro Cytotoxicity Assay:

-

Plate target-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug for 72-96 hours.

-

Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

-

Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.

Signaling Pathway: ADC Mechanism of Action

Caption: General mechanism of action for an ADC.